molecular formula C16H14ClF2IN2O4 B12396701 2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide

2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide

Cat. No.: B12396701
M. Wt: 498.65 g/mol
InChI Key: FCADPEDUULETPK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-PD 0325901CL is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). This compound is known for its ability to inhibit the MEK1 and MEK2 enzymes, which play a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including proliferation, differentiation, and survival. The inhibition of MEK by ®-PD 0325901CL has significant implications in cancer research and treatment, as it can potentially halt the growth of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-PD 0325901CL involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups that confer the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of ®-PD 0325901CL is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities suitable for research and clinical applications.

Chemical Reactions Analysis

Types of Reactions: ®-PD 0325901CL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of ®-PD 0325901CL, each with potentially different biological activities and properties.

Scientific Research Applications

®-PD 0325901CL has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in various chemical processes.

    Biology: Employed in cell biology research to investigate the effects of MEK inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent in the treatment of cancers, especially those with aberrant MAPK signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway.

Mechanism of Action

The mechanism of action of ®-PD 0325901CL involves the selective inhibition of MEK1 and MEK2 enzymes. By binding to the active site of these enzymes, the compound prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). This inhibition disrupts the MAPK signaling pathway, leading to the suppression of cellular processes such as proliferation and survival. The molecular targets and pathways involved include the MEK-ERK cascade, which is critical for the growth and maintenance of cancer cells.

Comparison with Similar Compounds

    Trametinib: Another MEK inhibitor with similar biological activity but different chemical structure.

    Cobimetinib: A selective MEK inhibitor used in combination with other therapies for cancer treatment.

    Selumetinib: Known for its use in treating neurofibromatosis type 1 and other cancers.

Uniqueness of ®-PD 0325901CL: ®-PD 0325901CL is unique due to its high selectivity and potency in inhibiting MEK1 and MEK2. Its distinct chemical structure allows for specific interactions with the MEK enzymes, making it a valuable tool in research and potential therapeutic applications. Compared to other MEK inhibitors, ®-PD 0325901CL offers a different pharmacokinetic profile and may exhibit unique therapeutic benefits in certain contexts.

Properties

Molecular Formula

C16H14ClF2IN2O4

Molecular Weight

498.65 g/mol

IUPAC Name

2-(2-chloro-4-iodoanilino)-N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluorobenzamide

InChI

InChI=1S/C16H14ClF2IN2O4/c17-11-5-8(20)1-4-13(11)21-15-10(2-3-12(18)14(15)19)16(25)22-26-7-9(24)6-23/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1

InChI Key

FCADPEDUULETPK-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O

Canonical SMILES

C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O

Origin of Product

United States

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